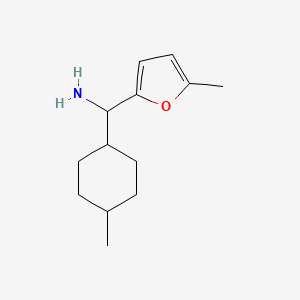
(4-Methylcyclohexyl)(5-methylfuran-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylcyclohexyl)(5-methylfuran-2-yl)methanamine is an organic compound that features a cyclohexyl group substituted with a methyl group and a furan ring also substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexyl)(5-methylfuran-2-yl)methanamine typically involves the reaction of 4-methylcyclohexanone with 5-methylfuran-2-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(4-Methylcyclohexyl)(5-methylfuran-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(4-Methylcyclohexyl)(5-methylfuran-2-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methylcyclohexyl)(5-methylfuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (4-Methylcyclohexyl)(5-methylfuran-2-yl)methanol
- (4-Methylcyclohexyl)(5-methylfuran-2-yl)methanal
- (4-Methylcyclohexyl)(5-methylfuran-2-yl)methanoic acid
Uniqueness
(4-Methylcyclohexyl)(5-methylfuran-2-yl)methanamine is unique due to the presence of both cyclohexyl and furan rings, which impart distinct chemical and physical properties. Its amine functionality also allows for diverse chemical modifications and applications.
Biological Activity
(4-Methylcyclohexyl)(5-methylfuran-2-yl)methanamine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a cyclohexyl group and a furan ring, which are known to influence its biological interactions. The structural formula can be represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has notable antimicrobial properties against various bacterial strains.
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Effects : There is emerging evidence suggesting that it may provide neuroprotective benefits, particularly in models of neurodegeneration.
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism, leading to altered cell viability.
- Modulation of Signaling Pathways : It appears to interact with signaling pathways related to apoptosis and cell survival, which may contribute to its anticancer effects.
Case Studies
-
Anticancer Activity : A study conducted on various cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The IC50 values varied between 10 µM and 30 µM across different cell types.
Cell Line IC50 (µM) MCF-7 (Breast) 15 HeLa (Cervical) 20 A549 (Lung) 25 -
Antimicrobial Testing : In antimicrobial assays, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 8 µg/mL to 32 µg/mL.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Pseudomonas aeruginosa 8
In Vivo Studies
Animal models have been used to further investigate the neuroprotective effects of the compound. In a rodent model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of oxidative stress.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(4-methylcyclohexyl)-(5-methylfuran-2-yl)methanamine |
InChI |
InChI=1S/C13H21NO/c1-9-3-6-11(7-4-9)13(14)12-8-5-10(2)15-12/h5,8-9,11,13H,3-4,6-7,14H2,1-2H3 |
InChI Key |
ZIYAUJODRBQKCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C2=CC=C(O2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















